N-ethyl-N-propylcarbamoyl chloride
Description
Properties
CAS No. |
98456-61-2 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of N Ethyl N Propylcarbamoyl Chloride
Solvolysis Reactions and Kinetic Studies
The solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides, such as N-ethyl-N-propylcarbamoyl chloride, has been a subject of detailed mechanistic investigation. These studies often focus on the reaction kinetics in various solvents to elucidate the underlying reaction pathways.
Unimolecular (SN1) Pathways in Various Solvents
The solvolysis of N,N-dialkylcarbamoyl chlorides in water and aqueous acetone (B3395972) is generally considered to proceed through a unimolecular (SN1) mechanism. nih.gov This pathway involves the initial, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. nih.govnih.govresearchgate.net The carbamoyl cation is then rapidly attacked by a solvent molecule.
Evidence for the SN1 mechanism includes the observation that increasing the steric bulk of the alkyl groups on the nitrogen atom accelerates the reaction. For instance, N,N-diethylcarbamoyl chloride solyzes faster than N,N-dimethylcarbamoyl chloride. nih.gov This is consistent with the electronic stabilization of the carbocation intermediate by the electron-donating alkyl groups. Furthermore, the solvolysis of N,N-diethylcarbamoyl chloride in water was found to be too rapid to measure at temperatures convenient for the dimethyl analogue, which also supports the SN1 pathway. nih.gov A common ion rate depression effect, where the rate of solvolysis decreases as the reaction progresses due to the return of the chloride ion to the carbamoyl cation, has also been observed, providing further evidence for a dissociative mechanism. nih.gov
Bimolecular Components and Nucleophilic Assistance
While the SN1 pathway is predominant in many solvolytic reactions of N,N-dialkylcarbamoyl chlorides, a bimolecular component can also be operative, particularly in less ionizing, more nucleophilic solvents. nih.govnih.govresearchgate.net The addition of strong nucleophiles, such as amines, can introduce a competing bimolecular (SN2) reaction pathway. nih.govnih.govresearchgate.net
Application of the Grunwald-Winstein Equation in Mechanistic Elucidation
The Grunwald-Winstein equation is a powerful tool for investigating solvolysis mechanisms by correlating the reaction rate constant (k) with the ionizing power (Y) of the solvent. iupac.orgwikipedia.org The extended Grunwald-Winstein equation also incorporates a term for the solvent's nucleophilicity (N). iupac.orgnih.gov
The equation is expressed as: log(k/k₀) = mY + lN
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
m is the sensitivity of the reaction to the solvent's ionizing power.
Y is the solvent ionizing power parameter.
l is the sensitivity of the reaction to the solvent's nucleophilicity.
N is the solvent nucleophilicity parameter.
For the solvolysis of N,N-disubstituted carbamoyl chlorides, a high 'm' value (typically close to 1.0 for SN1 reactions) and a low 'l' value are indicative of a dissociative mechanism with a transition state that is highly carbocationic in character. Conversely, a significant 'l' value suggests a greater degree of nucleophilic participation from the solvent in the rate-determining step, pointing towards a bimolecular mechanism. Studies on analogous compounds like n-propyl chloroformate have shown a clear division, with an ionization pathway favored in highly ionizing and weakly nucleophilic solvents, while an addition-elimination mechanism prevails in most other solvents. researchgate.netmdpi.com
Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Related Compounds This table presents data for analogous compounds to illustrate the application of the Grunwald-Winstein equation, as specific data for this compound is not readily available.
| Compound | l value | m value | Predominant Mechanism |
|---|---|---|---|
| Isopropyl Chlorothioformate | 0.38 | 0.72 | SN1 with modest nucleophilic solvation |
| n-Propyl Chloroformate (in most solvents) | 1.57 | 0.56 | Addition-Elimination |
Influence of Temperature and Kinetic Isotope Effects on Solvolysis Mechanisms
The effect of temperature on the rate of solvolysis allows for the determination of the activation parameters, enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠). For SN1 reactions, the entropy of activation is often positive or slightly negative, reflecting the increase in disorder as the substrate dissociates into two species in the transition state. nih.gov However, for the solvolysis of some N,N-dialkylcarbamoyl chlorides, significantly negative entropies of activation have been reported, which may suggest a more ordered transition state, possibly due to solvent reorganization around the developing ions. nih.gov
Kinetic isotope effects (KIEs) provide further insight into reaction mechanisms. wikipedia.orglibretexts.orgepfl.ch Replacing an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is broken or altered in the rate-determining step. For solvolysis reactions, the solvent isotope effect, observed when changing the solvent from H₂O to D₂O, can be particularly informative. libretexts.org A solvent deuterium (B1214612) isotope effect (kH₂O/kD₂O) greater than 1 is often indicative of general-base catalysis by a second solvent molecule, which is a feature of a bimolecular mechanism. mdpi.com For example, the methanolysis of n-propyl chloroformate exhibits a solvent deuterium isotope effect of 2.17, supporting an addition-elimination pathway with general-base catalysis. mdpi.com Secondary kinetic isotope effects, where the isotopically substituted atom is not directly involved in bond breaking, can also distinguish between SN1 and SN2 pathways. wikipedia.org
Nucleophilic Acyl Substitution Mechanisms at the Carbamoyl Carbon
The reaction of this compound with nucleophiles is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgpearson.comlibretexts.org In these reactions, a nucleophile replaces the chloride leaving group at the carbonyl carbon.
Concerted vs. Stepwise Mechanisms in Acyl Transfer Reactions
Nucleophilic acyl substitution reactions can, in principle, proceed through either a concerted mechanism (analogous to SN2) or a stepwise mechanism. However, for most acyl compounds, including carbamoyl chlorides, the evidence strongly supports a stepwise addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com
In this two-step process:
Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orglibretexts.org In this intermediate, the carbon atom is sp³ hybridized. libretexts.org
Elimination: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, in this case, the chloride ion. masterorganicchemistry.comyoutube.com
The concerted mechanism, where the nucleophile attacks and the leaving group departs simultaneously, is generally not favored for sp² hybridized carbonyl carbons due to steric hindrance and the high energy of the required five-coordinate transition state. libretexts.org The stepwise mechanism through a tetrahedral intermediate is the widely accepted pathway for the nucleophilic acyl substitution reactions of carbamoyl chlorides. libretexts.orgyoutube.com
Role of Leaving Group Effects and Substrate Structure
The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group and the structure of the substrate itself. The chloride ion is a relatively good leaving group, which facilitates its departure and the subsequent formation of a carbamoyl cation intermediate in many reactions.
The structure of the alkyl groups attached to the nitrogen atom plays a crucial role in determining the reaction rate and mechanism. In the solvolysis of N,N-dialkylcarbamoyl chlorides, which generally proceeds through an SN1-type mechanism, the stability of the intermediate carbamoyl cation (R₂N⁺=C=O) is paramount. The ethyl and propyl groups in this compound are electron-donating, which helps to stabilize the positive charge on the nitrogen atom of the carbamoyl cation, thereby accelerating the rate of reaction compared to compounds with electron-withdrawing groups. mdpi.com
Studies on related N,N-dialkylcarbamoyl chlorides have shown that increasing the steric bulk of the alkyl groups can also influence reactivity. While larger alkyl groups can increase the rate of solvolysis by promoting the ionization step, very bulky substituents may hinder the approach of the nucleophile. In a study comparing various N,N-dialkylcarbamoyl chlorides, it was observed that N,N-diethylcarbamoyl chloride hydrolyzes faster than N,N-dimethylcarbamoyl chloride, suggesting that the electronic and steric effects of the ethyl groups are favorable for the SN1 pathway. nih.gov It is expected that this compound would exhibit reactivity that is broadly similar to N,N-diethylcarbamoyl chloride.
The nature of the leaving group is also a critical factor. The chloride ion is a weaker base and thus a better leaving group than, for example, a fluoride (B91410) ion. The propensity of the leaving group to depart is a key factor in the rate-determining step of SN1 reactions. libretexts.orglibretexts.org The effectiveness of the leaving group can be enhanced in the presence of electrophilic assistance, as will be discussed in a later section.
A comparison of the relative solvolysis rates of different carbamoyl chlorides highlights the impact of substrate structure.
Relative Solvolysis Rates of Selected Carbamoyl Chlorides
| Carbamoyl Chloride | Relative Rate of Ethanolysis (at 25.0 °C) | Reference |
|---|---|---|
| N,N-Dimethylcarbamoyl Chloride | 1.0 | nih.gov |
| N,N-Diethylcarbamoyl Chloride | 4.2 | nih.gov |
Transition State Analysis in Carbamoyl Chloride Reactivity
The transition state in the solvolysis of this compound, following an SN1 pathway, is characterized by a significant degree of charge separation as the C-Cl bond breaks to form the carbamoyl cation and the chloride anion. The structure and stability of this transition state are influenced by both the substrate and the solvent.
For SN1 reactions, the transition state resembles the carbocation intermediate. The geometry of the carbamoyl moiety changes from trigonal planar around the carbonyl carbon in the ground state to a more linear geometry in the carbamoyl cation. The N-ethyl-N-propyl groups play a role in stabilizing the developing positive charge on the nitrogen through inductive effects.
The Grunwald-Winstein equation is a useful tool for analyzing the effect of the solvent on solvolysis rates and provides insight into the nature of the transition state. The equation is given by:
log(k/k₀) = mY
where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), m is a parameter that measures the sensitivity of the reaction to the solvent's ionizing power, and Y is a parameter that characterizes the ionizing power of the solvent.
For the solvolysis of N,N-dimethylcarbamoyl chloride, the m value has been determined to be approximately 0.58, which is consistent with a charge-separated transition state and an SN1 mechanism. mdpi.com It is anticipated that the m value for this compound would be of a similar magnitude, indicating a similar degree of charge separation in the transition state.
Computational studies on related systems, such as the SN2 reaction of Cl⁻ with C₂H₅Cl, have been used to model the transition state dynamics. researchgate.net Similar computational approaches could provide detailed insights into the transition state structure and energy for the solvolysis of this compound.
Electrophilic and Radical Pathways Involving this compound
Electrophilic Assistance in Chloride Ion Removal
The rate of solvolysis of this compound can be significantly enhanced by electrophilic assistance at the chloride leaving group. This assistance involves the interaction of a Lewis acid or a metal cation with the chlorine atom, which polarizes the C-Cl bond and facilitates its cleavage. This, in turn, lowers the activation energy for the formation of the carbamoyl cation.
Studies on N,N-dimethylcarbamoyl chloride have demonstrated marked catalysis in the presence of mercury(II) ions. nih.gov This effect is attributed to the strong interaction between the soft Lewis acid Hg²⁺ and the soft Lewis base Cl⁻, which provides electrophilic assistance to the ionization process. Similarly, silver(I) ions are known to be powerful reagents for assisting the removal of chloride ions from carbon centers. nih.gov The general mechanism for electrophilic assistance by a metal ion (M⁺) can be depicted as follows:
R₂N-C(=O)-Cl + M⁺ ⇌ R₂N-C(=O)-Cl---M⁺ → [R₂N=C=O]⁺ + MCl
The catalytic effect of metal ions is particularly pronounced in reactions that already favor an ionization pathway, such as the SN1 solvolysis of N,N-dialkylcarbamoyl chlorides. In contrast, reactions that proceed via a bimolecular (SN2) mechanism are generally less susceptible to this type of catalysis. The use of electrophilic catalysts, such as iron(III) chloride (FeCl₃), has also been observed to promote the decomposition of certain carbamoyl chlorides. nih.gov
Radical-Mediated Transformations
While ionic pathways are common for carbamoyl chlorides, this compound can also participate in radical-mediated transformations. These reactions typically involve the generation of a carbamoyl radical (R₂N-C(=O)•) which can then undergo a variety of coupling and cyclization reactions.
Transition metal catalysis is often employed to initiate these radical processes. For instance, nickel-catalyzed reactions have been shown to facilitate the coupling of carbamoyl chlorides with various partners. researchgate.netrsc.org These transformations can proceed through the formation of a carbamoyl radical intermediate.
A general scheme for a transition metal-catalyzed radical reaction involving a carbamoyl chloride could involve the following steps:
Initiation: A low-valent transition metal complex reacts with the carbamoyl chloride to generate a carbamoyl radical.
Propagation: The carbamoyl radical can add to an unsaturated bond (e.g., an alkene or alkyne) or participate in a cross-coupling reaction.
Termination: The resulting radical species can be quenched or react with another radical to form the final product.
Recent advances have highlighted the use of photoredox catalysis in conjunction with nickel catalysis to enable the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides. nih.gov This dual catalytic system allows for the generation of radicals under mild conditions. While not specifically demonstrated for this compound, this methodology suggests that it could be a viable substrate for such radical-mediated C-C bond-forming reactions.
Applications of N Ethyl N Propylcarbamoyl Chloride in Advanced Organic Synthesis
Synthesis of Substituted Ureas and Carbamates
The reactivity of the carbamoyl (B1232498) chloride functional group makes N-ethyl-N-propylcarbamoyl chloride an excellent precursor for the synthesis of a wide array of substituted ureas and carbamates. These reactions typically proceed through nucleophilic acyl substitution, where the chlorine atom is displaced by a nucleophile such as an amine, alcohol, or phenol (B47542).
Amidation Reactions with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines provides a direct and efficient route to N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. organic-chemistry.orgchemguide.co.uk This transformation, known as amidation, is fundamental in the construction of the urea (B33335) linkage, a common motif in pharmacologically active compounds. organic-chemistry.orgresearchgate.net
The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the carbamoyl chloride. chemguide.co.uk This is typically followed by the elimination of a chloride ion to form the stable urea product. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. google.com
Table 1: Examples of Amidation Reactions with this compound
| Amine Reactant | Product | Reaction Conditions |
| Primary Amine (e.g., R-NH₂) | N-ethyl-N-propyl-N'-R-urea | Aprotic solvent, base |
| Secondary Amine (e.g., R₂NH) | N-ethyl-N-propyl-N',N'-R₂-urea | Aprotic solvent, base |
This table is illustrative and specific reaction conditions may vary.
Research has demonstrated the utility of this methodology in creating diverse libraries of urea derivatives for screening in drug discovery programs. The ability to readily vary the substituents on the amine nucleophile allows for the systematic exploration of structure-activity relationships.
Esterification with Alcohols and Phenols
This compound readily undergoes esterification with a variety of alcohols and phenols to furnish the corresponding N-ethyl-N-propylcarbamates. chemguide.co.uklibretexts.org This reaction is a cornerstone for the synthesis of carbamate-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov
The mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the carbonyl carbon of the carbamoyl chloride, leading to the formation of the carbamate (B1207046) ester and hydrogen chloride. chemguide.co.ukyoutube.com The reaction with phenols can sometimes be slower than with aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group. libretexts.org In such cases, the use of a base or conversion of the phenol to the more reactive phenoxide can facilitate the reaction. libretexts.org
Table 2: Esterification of this compound
| Hydroxyl Reactant | Product | Reaction Conditions |
| Alcohol (e.g., R-OH) | O-Alkyl N-ethyl-N-propylcarbamate | Aprotic solvent, often with a base |
| Phenol (e.g., Ar-OH) | O-Aryl N-ethyl-N-propylcarbamate | Aprotic solvent, often with a base |
This table is illustrative and specific reaction conditions may vary.
A notable application of a similar carbamoyl chloride, N-ethyl-N-methylcarbamoyl chloride, is in the synthesis of Rivastigmine, an anti-Alzheimer's drug. nih.gov This highlights the industrial relevance of this class of reactions.
Development of Novel Carbamate and Urea Scaffolds
The development of novel molecular scaffolds is a key objective in modern medicinal chemistry. This compound serves as a valuable building block in the construction of new carbamate and urea-based scaffolds. organic-chemistry.orgorganic-chemistry.org By reacting it with bifunctional or polyfunctional molecules containing amine or hydroxyl groups, chemists can create more complex and diverse chemical structures.
For instance, reaction with a diamine could lead to the formation of a bis-urea, while reaction with an amino alcohol could yield a molecule containing both urea and carbamate functionalities. These novel scaffolds can then be further elaborated to generate libraries of compounds for biological evaluation. The versatility of this compound in this context allows for the exploration of new chemical space and the potential discovery of compounds with unique biological activities.
Transformations Involving Carbon–Carbon Bond Formation
While primarily used for forming carbon-nitrogen and carbon-oxygen bonds, carbamoyl chlorides can also participate in reactions that lead to the formation of carbon-carbon bonds, expanding their synthetic utility.
Regioselective Addition to Unactivated Alkenes
The addition of carbamoyl chlorides to unactivated alkenes represents a powerful method for the simultaneous introduction of both a nitrogen and a carbon functionality across a double bond. While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity pattern of carbamoyl chlorides suggests its potential in such transformations. These reactions often proceed via radical or transition-metal-catalyzed pathways.
The regioselectivity of the addition, determining which carbon of the alkene bonds to the carbamoyl group and which to the chlorine, is a critical aspect of these reactions. masterorganicchemistry.comyoutube.com In many cases, the addition follows a Markovnikov or anti-Markovnikov pattern depending on the reaction conditions and the nature of the catalyst or initiator used. masterorganicchemistry.comyoutube.com
Zinc-Mediated Carbamoyl Amination Reactions
Recent research has shown that zinc can mediate the carbamoyl amination of alkene-tethered carbamoyl chlorides. researchgate.net This type of reaction allows for the construction of cyclic structures containing a nitrogen atom, such as functionalized 2-quinolones. researchgate.net Although the specific substrate mentioned in the study is an alkylidenecyclopropane-tethered carbamoyl chloride, the underlying principle could potentially be extended to systems involving this compound.
These zinc-mediated reactions are significant as they offer a pathway to valuable heterocyclic compounds from readily available starting materials. researchgate.net The use of zinc, an inexpensive and environmentally relatively benign metal, adds to the appeal of this methodology. researchgate.net
Palladium-Catalyzed Cyclization and Cross-Coupling Strategies
This compound serves as a valuable reagent in palladium-catalyzed reactions, particularly in cross-coupling and cyclization strategies, for the construction of complex organic molecules. These methods leverage the reactivity of the carbamoyl chloride moiety to form new carbon-carbon and carbon-heteroatom bonds under the influence of a palladium catalyst.
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming C-C bonds. libretexts.org A key example is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide. libretexts.orgresearchgate.net This methodology has been extended to include carbamoyl chlorides as coupling partners. In a general sense, the reaction of an arylboronic acid with a carbamoyl chloride, such as this compound, can produce the corresponding arylcarboxamide. This transformation often proceeds in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.net The catalytic cycle is believed to involve the oxidative addition of the carbamoyl chloride to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the amide product and regenerate the Pd(0) catalyst. sci-hub.se While specific studies on this compound are not prevalent, protocols developed for analogous compounds like N,N-dibutylcarbamoyl chloride demonstrate the feasibility of this approach. researchgate.net
Palladium-catalyzed carbonylative cyclization is another significant strategy where carbamoyl chlorides or their derivatives can be employed. nih.govorganic-chemistry.org These reactions typically involve the intramolecular insertion of a carbon monoxide molecule and an unsaturated bond (like an alkene or alkyne) into a palladium-carbon bond, leading to the formation of cyclic ketones. nih.govorganic-chemistry.org For instance, unsaturated aryl iodides can undergo carbonylative cyclization to form indanones. nih.govorganic-chemistry.org While this compound itself is not the primary substrate for cyclization, it can be used to install the necessary carbamoyl group onto a molecule which then undergoes a palladium-catalyzed annulation. The carbamoyl group can influence the electronic properties and reactivity of the substrate in these transformations.
Table 1: Representative Conditions for Palladium-Catalyzed Reactions with Carbamoyl Chloride Analogs
| Reaction Type | Carbamoyl Chloride | Coupling Partner | Catalyst System | Solvent | Product Type | Ref. |
| Suzuki-Miyaura Coupling | N,N-Dibutylcarbamoyl Chloride | Arylboronic Acid | Pd(PPh₃)₄ / Cu₂O | - | Arylcarboxamide | researchgate.net |
| Stille Coupling | N-Methoxy-N-methylcarbamoyl Chloride | Organostannane | PdCl₂(PPh₃)₂ | THF | N-Methoxy-N-methylamide | sci-hub.se |
| Sonogashira Coupling | N-Methoxy-N-methylcarbamoyl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | THF | Alkynylamide | sci-hub.se |
| Carbamate Synthesis | Aryl Chlorides/Triflates (in-situ Isocyanate formation) | Alcohols | Palladium Catalyst | Toluene | N-Aryl Carbamate | nih.govorganic-chemistry.org |
This compound as a Precursor to Complex Molecular Architectures
The chemical reactivity of this compound, centered on its electrophilic carbonyl carbon, makes it a versatile building block for the synthesis of more intricate molecular structures. It provides a direct route to introduce the N-ethyl-N-propylcarbamoyl group into a wide range of molecules, which can then be elaborated further.
This compound is a useful precursor for synthesizing various heterocyclic compounds. Heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. nih.gov The carbamoyl chloride can react with nucleophiles that are part of a larger molecule, setting the stage for a subsequent cyclization reaction. For example, reaction with an amino alcohol could be the first step towards the synthesis of cyclic carbamates or other complex heterocycles.
A significant area where such precursors find utility is in the synthesis of N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.govresearchgate.net NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis. orientjchem.org The synthesis of the imidazolium (B1220033) or imidazolinium salts, which are the direct precursors to NHCs, often starts from amines and a source for the carbon backbone. beilstein-journals.orgnih.govresearchgate.net While not a direct reactant in the most common NHC syntheses, this compound can be used to modify substrates that are later incorporated into heterocyclic frameworks. The introduction of the carbamoyl moiety can be a key step in building up the complexity of a molecule before the final ring-closing step to form a heterocycle like a substituted piperidone or lactam. For instance, the aza-Wacker-type cyclization of olefinic amides, catalyzed by palladium, is a powerful method for constructing nitrogen-containing heterocycles. nih.gov this compound can be used to generate the required amide precursor for such transformations.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov The high reactivity of the acyl chloride function in this compound makes it an excellent candidate for use as an electrophilic component in certain MCRs.
Although specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reactions are not widely documented, its potential is clear. It can function as an activated carbonyl component. For example, in a Ugi-type reaction, which typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid, this compound could potentially substitute the carboxylic acid component after conversion to an appropriate derivative, or participate in novel MCRs. The synthesis of complex heterocyclic structures, such as dihydropyrano[2,3-c]pyrazoles, has been achieved through four-component reactions, highlighting the power of MCRs in generating molecular diversity. nih.gov The inclusion of a reactive species like this compound in such a reaction could lead to the formation of highly functionalized and complex molecular scaffolds in a single step.
Table 2: Hypothetical Multicomponent Reaction Scheme Involving a Carbamoyl Chloride Derivative
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Structure | Reaction Type |
| Amino-aldehyde | Isocyanide | N-Ethyl-N-propylamine | Carbon Dioxide | Complex heterocycle with urea linkage | Novel MCR |
| Bifunctional Amine | Glutaraldehyde | This compound | - | Substituted Piperidine | Cascade Reaction |
This compound is a valuable starting material for the synthesis of precursors for functional materials, including polymers and other advanced materials. By reacting it with appropriate nucleophiles, a variety of functional monomers can be prepared.
The reaction of this compound with alcohols (alkanolysis) yields carbamates, while its reaction with amines (aminolysis) produces ureas. These functional groups are central to the structure of many important polymers. For example, polyurethanes are formed from the reaction of diisocyanates with polyols. N-Aryl carbamates, which can be synthesized via palladium-catalyzed coupling reactions, can serve as precursors to isocyanates. nih.govorganic-chemistry.org By designing a molecule that contains both a hydroxyl or amine group and another functional handle, this compound can be used to create monomers for polymerization.
Furthermore, the derivatization of this compound is not limited to polymer precursors. It can be used to introduce the N-ethyl-N-propylcarbamoyl group into molecules designed for specific applications, such as liquid crystals, organic light-emitting diodes (OLEDs), or as components of pharmacologically active compounds. For instance, it is a key reagent in the synthesis of Rivastigmine, a carbamate-based drug. ambeed.combiosynth.com This highlights its role in creating functional molecules through precise chemical modification.
Table 3: Derivatization of this compound for Functional Precursors
| Reactant | Derivative | Functional Group | Potential Application |
| Diol | Bis-carbamate | Carbamate | Monomer for Polyurethanes |
| Diamine | Bis-urea | Urea | Monomer for Polyureas |
| Hydroxy-functionalized aromatic | Aryl Carbamate | Carbamate | Precursor for Liquid Crystals |
| Amino-functionalized fluorophore | Urea-linked Fluorophore | Urea | Fluorescent Sensor |
Computational and Theoretical Studies of N Ethyl N Propylcarbamoyl Chloride Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. mdpi.com For N-ethyl-N-propylcarbamoyl chloride, DFT calculations can elucidate its electronic structure and reactivity patterns. These calculations often employ hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between accuracy and computational cost. mdpi.com
Elucidation of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways and the characterization of transition state structures. For instance, in solvolysis reactions, which are common for carbamoyl (B1232498) chlorides, DFT can model the ionization of the chloride ion to form a carbamoyl cation intermediate. mdpi.com The energy barriers associated with these pathways, known as activation energies, can be calculated to predict the feasibility and rate of a reaction.
The study of related carbamoyl chlorides has shown that the reaction mechanism can be either SN1, involving a distinct carbamoyl cation intermediate, or SN2, with a concerted attack of a nucleophile. mdpi.com DFT calculations can help determine which pathway is favored under specific conditions by comparing the energies of the respective transition states.
Prediction of Reactivity and Selectivity
The reactivity of this compound can be predicted using global and local reactivity descriptors derived from DFT. nih.gov Global descriptors, such as the HOMO-LUMO energy gap, chemical hardness, and electrophilicity index, provide a general measure of the molecule's stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov
Local reactivity, which determines the selectivity of a reaction, can be understood through condensed Fukui functions and dual descriptors. mdpi.com These indices identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon is expected to be the primary electrophilic site, making it prone to attack by nucleophiles.
Below is an interactive data table summarizing key reactivity descriptors that could be calculated for this compound using DFT.
| Descriptor | Definition | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A lower value indicates higher reactivity. |
| Electrophilicity Index (ω) | A measure of the electrophilic character | A higher value indicates a stronger electrophile. |
Analysis of Molecular Electrostatic Potentials
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the MESP would show a region of high positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The oxygen atom of the carbonyl group and the chlorine atom would exhibit negative potentials, indicating their nucleophilic character. MESP analysis is a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility. The ethyl and propyl groups attached to the nitrogen atom can rotate, leading to various conformers. MD simulations can explore the potential energy landscape to identify the most stable conformations and the energy barriers between them. nih.gov
This information is crucial as the reactivity of the molecule can be influenced by its conformation. For example, the accessibility of the electrophilic carbonyl carbon to an incoming nucleophile might differ between various conformers.
Quantitative Structure–Reactivity Relationships (QSRR) Modeling
A QSRR study would involve synthesizing a series of related carbamoyl chlorides with varying alkyl substituents and measuring their reaction rates for a specific reaction, such as hydrolysis. Then, various molecular descriptors (e.g., steric parameters, electronic properties from DFT) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov Such a model could then be used to predict the reactivity of other, untested carbamoyl chlorides.
Advanced Analytical Methodologies for the Study of Carbamoyl Chlorides
Spectroscopic Techniques for Mechanistic Interrogation
Spectroscopy serves as a powerful tool for the real-time, non-invasive investigation of chemical reactions. For carbamoyl (B1232498) chlorides, these techniques offer a window into the kinetics and mechanisms of their formation and subsequent reactions.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for monitoring the progress of chemical reactions in real-time, providing both qualitative and quantitative data without altering the reaction medium. chemrxiv.org When synthesizing N-ethyl-N-propylcarbamoyl chloride, typically from the reaction of N-ethyl-N-propylamine with phosgene (B1210022) or a phosgene equivalent, ¹H NMR spectra can be recorded at regular intervals to track the concentrations of reactants, intermediates, and products. researchgate.net
Research Findings: The conversion of the starting amine to the carbamoyl chloride product can be followed by observing the disappearance of the amine's N-H proton signal (if present) and the shifting of the α-proton signals on the ethyl and propyl groups. The formation of the product is confirmed by the appearance of new, distinct signals for the ethyl and propyl moieties in the different chemical environment of the carbamoyl chloride.
Furthermore, variable-temperature (VT) NMR studies can provide insight into the dynamic processes of the molecule, such as the restricted rotation around the C-N amide bond. researchgate.net Due to the partial double-bond character of this bond, the ethyl and propyl groups may be chemically non-equivalent at lower temperatures, resulting in more complex spectra. Determining the temperature at which these signals coalesce allows for the calculation of the rotational energy barrier, a key structural parameter.
| Compound | Functional Group | Typical Chemical Shift (δ, ppm) | Observation During Reaction |
|---|---|---|---|
| N-ethyl-N-propylamine (Reactant) | -CH₂- (Ethyl & Propyl) | ~2.4 - 2.6 | Signal intensity decreases over time. |
| This compound (Product) | -CH₂- (Ethyl & Propyl) | ~3.3 - 3.5 | Signal intensity increases over time. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for identifying specific functional groups. In situ IR, often utilizing attenuated total reflectance (ATR) probes (e.g., ReactIR), is particularly valuable for tracking functional group transformations during a reaction without sample preparation. researchgate.net
Research Findings: The formation of this compound is most clearly monitored by the appearance of a very strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamoyl chloride group. This band typically appears in the region of 1730-1780 cm⁻¹. Its high intensity and distinct position often allow for clear differentiation from the starting materials. The disappearance of N-H bending vibrations (if applicable) and changes in the C-N stretching region can also be monitored. These techniques are instrumental in studying reaction kinetics by tracking the growth of the product's carbonyl peak over time. nih.gov
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |
| C=O Stretch (Carbonyl) | -C(=O)Cl | 1730 - 1780 | Very Strong |
| C-N Stretch | R₂N-C=O | 1150 - 1250 | Medium |
| C-Cl Stretch | -C-Cl | 650 - 800 | Medium-Strong |
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it exceptionally useful for the detection of low-concentration and short-lived reaction intermediates. rsc.org Techniques like electrospray ionization (ESI) allow for the gentle transfer of ions from the reaction solution into the gas phase for analysis.
Research Findings: In the synthesis of carbamoyl chlorides, ESI-MS can identify key intermediates that are crucial to understanding the reaction pathway. nih.gov For instance, it can detect protonated starting materials and products, as well as potential complexes formed during the reaction. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected parent ion, is used to confirm the structure of the product. The fragmentation pattern of the this compound molecular ion would provide characteristic daughter ions corresponding to the loss of chlorine, the carbonyl group, or parts of the alkyl chains, thus verifying its identity. rsc.org
| Ion | Formula | Description | Expected m/z |
|---|---|---|---|
| [M]⁺ | [C₆H₁₂ClNO]⁺ | Molecular Ion | 149.06 |
| [M - Cl]⁺ | [C₆H₁₂NO]⁺ | Loss of Chlorine | 114.09 |
| [M - C₂H₅]⁺ | [C₄H₇ClNO]⁺ | Loss of Ethyl Radical | 120.02 |
| [M - C₃H₇]⁺ | [C₃H₅ClNO]⁺ | Loss of Propyl Radical | 106.00 |
Chromatographic Techniques for Product and Byproduct Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For carbamoyl chlorides, it is the definitive method for assessing final product purity and for identifying and quantifying byproducts formed during the reaction or from subsequent degradation. nih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. It is highly suitable for assessing the purity of relatively volatile and thermally stable compounds like this compound. nih.gov When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantitative analysis.
Research Findings: A GC method can be developed to determine the purity of the final this compound product. avantorsciences.com By analyzing the crude reaction mixture, the percentage conversion can also be calculated by comparing the peak area of the remaining N-ethyl-N-propylamine reactant to that of the product. The method's precision is established by performing multiple injections and ensuring the relative standard deviation (%RSD) of the peak areas is within acceptable limits. The presence of volatile byproducts can also be detected and quantified.
| Compound | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| N-ethyl-N-propylamine | 3.5 | 4.5 | Unreacted Starting Material |
| This compound | 8.2 | 95.0 | Product |
| Unknown | 9.1 | 0.5 | Byproduct |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally labile. For the analysis of carbamoyl chlorides, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.com
Research Findings: An RP-HPLC method, typically using a C18 stationary phase column, can effectively separate this compound from its polar starting materials and potential non-volatile byproducts, such as the corresponding carbamic acid formed from hydrolysis. sielc.comepa.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, and detection is commonly achieved using a UV detector, as the carbamoyl chloride functional group possesses a UV chromophore. sielc.comnih.gov This technique is invaluable for obtaining a complete profile of the reaction mixture, allowing for the quantification of product, unreacted starting materials, and various impurities in a single analytical run.
| Compound | Retention Time (min) | Analysis Role |
|---|---|---|
| Carbamic Acid (hydrolysis product) | 2.1 | Polar Impurity Analysis |
| N-ethyl-N-propylamine | 3.8 | Reactant Monitoring |
| This compound | 10.5 | Product Quantification |
Calorimetric and Thermodynamic Studies of Carbamoyl Chloride Reactions
The study of the thermodynamics of carbamoyl chloride reactions, particularly their solvolysis, provides crucial insights into their reactivity and stability. Calorimetric measurements and the determination of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are fundamental in elucidating reaction mechanisms and predicting the spontaneity of these reactions. While specific calorimetric data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by examining studies on analogous N,N-dialkylcarbamoyl chlorides.
The solvolysis of carbamoyl chlorides, especially hydrolysis, is a key reaction. These reactions are generally considered to proceed via a dissociative, S_N1-type mechanism, involving the formation of a carbamoyl cation intermediate. This is supported by the observation of positive entropies of activation in some cases, which is indicative of a dissociative transition state.
Research Findings on N,N-Dialkylcarbamoyl Chlorides
Studies on N,N-dimethylcarbamoyl chloride have provided valuable thermodynamic data. For its hydrolysis in water, an activation energy of 20.63 kcal/mol and an entropy of activation of +3.50 cal·mol⁻¹·K⁻¹ have been reported. nih.gov The positive entropy of activation supports the S_N1 mechanism, suggesting an increase in disorder as the molecule proceeds to the transition state.
The reactivity of carbamoyl chlorides is influenced by the nature of the alkyl substituents on the nitrogen atom. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is observed to be faster than that of N,N-dimethylcarbamoyl chloride. nih.gov This suggests that the ethyl groups provide greater steric hindrance, which can accelerate the rate of S_N1 reactions by relieving steric strain in the transition state.
In contrast, the solvolysis of other carbamoyl chlorides in different solvents has shown negative entropies of activation. For example, the solvolysis of N,N-dimethylcarbamoyl chloride in 2-propanol exhibits an activation entropy of -38.4 cal·mol⁻¹·K⁻¹. nih.gov Such negative values are typically associated with bimolecular (S_N2) mechanisms where the transition state is more ordered than the reactants. This highlights the significant role of the solvent in influencing the reaction pathway.
Estimated Thermodynamic Data for this compound Hydrolysis
Based on the available data for homologous N,N-dialkylcarbamoyl chlorides, we can estimate the thermodynamic parameters for the hydrolysis of this compound. The hydrolysis reaction can be represented as:
(CH₃CH₂) (CH₃CH₂CH₂)NCOCl + H₂O → (CH₃CH₂) (CH₃CH₂CH₂)NCOOH + HCl
The following tables present estimated thermodynamic data for this reaction under standard conditions (298.15 K and 1 atm). These values are derived from trends observed in the solvolysis of similar compounds and theoretical calculations.
Table 1: Estimated Thermodynamic Parameters for the Hydrolysis of this compound
| Thermodynamic Parameter | Estimated Value | Unit |
| Enthalpy of Reaction (ΔH) | -15 to -25 | kcal/mol |
| Entropy of Reaction (ΔS) | -5 to +5 | cal·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Reaction (ΔG) | -16 to -26 | kcal/mol |
Note: These are estimated values based on analogous compounds and are intended for illustrative purposes.
The exothermic nature of the reaction (negative ΔH) and the large negative Gibbs free energy (ΔG) indicate that the hydrolysis of this compound is a thermodynamically favorable and spontaneous process. The small estimated value for the entropy of reaction (ΔS) suggests a transition state with a degree of ordering similar to the reactants, which could imply a mechanism with some associative character, depending on the solvent.
Table 2: Estimated Activation Parameters for the Hydrolysis of this compound
| Activation Parameter | Estimated Value | Unit |
| Activation Energy (Ea) | 18 to 22 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 17 to 21 | kcal/mol |
| Entropy of Activation (ΔS‡) | -5 to +10 | cal·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 18 to 23 | kcal/mol |
Note: These are estimated values based on analogous compounds and are intended for illustrative purposes.
The estimated activation energy is in a range typical for the hydrolysis of acyl chlorides, indicating a moderate reaction rate at room temperature. The range provided for the entropy of activation reflects the sensitivity of the reaction mechanism to the solvent environment.
Future Research Directions and Outlook
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents like phosgene (B1210022). wikipedia.org A primary focus of future research is the development of safer and more environmentally benign synthetic methodologies. Green chemistry principles are central to this effort, aiming to reduce waste, minimize energy consumption, and utilize less toxic substances.
Key areas of development include:
Phosgene Alternatives: Research is actively exploring alternatives to phosgene. Triphosgene (B27547), a solid and therefore safer-to-handle phosgene equivalent, can be used in the presence of an inorganic base and a halogenated organic solvent. researchgate.net Another approach involves the in-situ generation of phosgene, which minimizes the risks associated with its storage and transport.
Catalytic Routes: The use of catalysts can significantly improve the efficiency and environmental profile of carbamoyl chloride synthesis. For instance, zinc chloride has been effectively employed as an inexpensive and efficient catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, a reaction that proceeds poorly without a catalyst at room temperature. acs.org This suggests potential for catalyst development in the formation of the carbamoyl chloride itself.
Novel Reagent Combinations: Innovative routes that avoid traditional chlorinating agents are emerging. One such method involves the reaction of chloramine (B81541) with carbon monoxide to form the carbamoyl chloride functional group, presenting a completely different synthetic pathway. acs.org
Process Optimization: The principles of process intensification, such as flow chemistry, offer significant advantages. Flow reactors can enable safer handling of hazardous intermediates and improve reaction control, leading to higher purity and yields. researchgate.net
| Method | Key Reagents | Advantages | Reference |
|---|---|---|---|
| Traditional Phosgenation | Secondary Amine, Phosgene (COCl₂) | Well-established, direct route. | wikipedia.org |
| Triphosgene Method | Secondary Amine, Triphosgene | Safer handling compared to gaseous phosgene. | researchgate.net |
| Catalytic Carbamate (B1207046) Synthesis | Carbamoyl Chloride, Alcohol, ZnCl₂ | Enables efficient downstream reactions under milder conditions. | acs.org |
| Alternative Carbonylation | Chloramine, Carbon Monoxide | Avoids phosgene-based reagents entirely. | acs.org |
Exploration of Novel Reaction Chemistries and Transformations
N-ethyl-N-propylcarbamoyl chloride is a versatile electrophile. While its reactions with simple nucleophiles like alcohols and amines to form carbamates (urethanes) and ureas are well-known, future research will focus on expanding its synthetic utility through novel, catalyst-driven transformations. wikipedia.orgnih.gov
Recent advances in the chemistry of carbamoyl chlorides have demonstrated their potential in a wide array of transition metal-catalyzed reactions. rsc.org These compounds can participate in:
Cross-Coupling Reactions: Serving as carbamoylating agents in cross-coupling reactions to form complex amide structures.
Annulation Reactions: Acting as building blocks in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. rsc.org
C-H Functionalization: Participating in directed C-H functionalization reactions, allowing for the direct installation of the carbamoyl moiety onto a carbon skeleton, which is a highly atom-economical process. rsc.org
The development of this compound as a synthon for these advanced transformations will provide new pathways to complex molecules with applications in medicinal chemistry and materials science. rsc.org
| Reaction Type | Product Class | Significance | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed Cross-Coupling | Amide-containing frameworks | Access to complex amides and pharmaceutical intermediates. | rsc.org |
| Annulation / Cyclization | Heterocycles | Powerful tool for building diverse ring systems. | rsc.org |
| Palladium-Catalyzed Carbamoylation | Aryl Carbamates, S-Thiocarbamates | Direct access to polyurethane precursors and protected anilines. | organic-chemistry.org |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. For carbamoyl chlorides, mechanistic studies have traditionally focused on solvolysis reactions, employing kinetic analyses and linear free-energy relationships like the Grunwald-Winstein equation to elucidate reaction pathways, which are often found to be SN1. nih.govmdpi.com These studies provide valuable insight into the transition states and intermediates involved.
However, the initial bond-breaking and bond-forming events in chemical reactions occur on extremely short timescales. A significant future direction is the application of ultrafast spectroscopy, particularly femtosecond pump-probe spectroscopy, to study the reaction dynamics of this compound in real-time. britannica.comresearchgate.net This technique uses laser pulses on the order of femtoseconds (10-15 s) to initiate a reaction (pump) and then monitor the subsequent structural changes of the molecules as they proceed through the transition state (probe). britannica.com
While direct femtosecond studies on carbamoyl chlorides are not yet prevalent, research on other reactive chloride species demonstrates the potential of this approach. nih.gov For this compound, ultrafast spectroscopy could:
Directly observe the C-Cl bond cleavage.
Characterize the lifetime and structure of fleeting intermediates, such as the carbamoyl cation.
Elucidate the role of the solvent cage in the reaction dynamics.
Such fundamental knowledge would enable the rational design of catalysts and reaction conditions to steer reactions toward desired products with unprecedented precision. researchgate.net
Computational Design of Enhanced Carbamoyl Chloride Reactivity and Selectivity
In parallel with experimental advances, computational chemistry offers a powerful tool for predicting and understanding chemical behavior. Future research on this compound will increasingly leverage computational methods to design reactions with enhanced reactivity and selectivity.
Techniques such as Density Functional Theory (DFT) are already being used to investigate reaction mechanisms involving related carbamoyl chloride systems. researchgate.net Future applications in the context of this compound will likely involve:
Modeling Transition States: Calculating the energy barriers for different reaction pathways to predict the most favorable products and identify opportunities for catalytic intervention.
Designing Selective Catalysts: Simulating the interaction of the carbamoyl chloride with various catalysts to design systems that favor a specific reaction outcome, for example, enantioselective transformations.
Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict how modifications to the ethyl and propyl groups, or to the nucleophile, will affect reaction rates and selectivity. Computational tools can predict physical properties and molecular descriptors that are key to understanding reactivity. uni.lu
By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and optimize existing ones, making the synthesis of complex molecules more efficient and predictable.
Role in Advanced Materials Science Applications
While carbamoyl chlorides are established intermediates in the synthesis of pharmaceuticals and pesticides, a significant area for future growth is their application in advanced materials science. wikipedia.org The carbamate (urethane) linkage, readily formed from the reaction of this compound with an alcohol, is the cornerstone of polyurethane chemistry. wikipedia.orgnih.gov
Future research will explore the incorporation of this compound and similar structures into novel polymers and materials with tailored properties:
Functional Polymers: By reacting with polyols or hydroxyl-functionalized monomers, carbamoyl chlorides can be used to synthesize or modify polymers, creating materials with specific functionalities. google.com This includes the development of coatings, adhesives, and elastomers.
Polyurethane Precursors: Carbamoyl chlorides can be used to synthesize diisocyanate precursors, which are the key building blocks for polyurethane materials. organic-chemistry.org Research into novel carbamoyl chloride structures could lead to polyurethanes with enhanced thermal stability, mechanical strength, or biodegradability.
Self-Healing Materials: The concept of self-healing polymers, which can repair damage autonomously, often relies on reversible chemical bonds. encyclopedia.pub The urethane (B1682113) linkage can participate in dynamic covalent chemistries that enable self-healing properties. By designing polymers that incorporate carbamate groups derived from specific carbamoyl chlorides, it may be possible to create a new class of durable, self-healing materials for applications ranging from aerospace components to soft robotics. youtube.com
The versatility of the carbamoyl chloride group makes it a valuable tool for polymer chemists and materials scientists aiming to create the next generation of high-performance materials.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Phosgene |
| Triphosgene |
| Zinc chloride |
| Chloramine |
| Carbon monoxide |
| N,N-dimethylcarbamoyl chloride |
| Nitrosyl chloride |
Q & A
Q. What are the recommended methods for synthesizing N-ethyl-N-propylcarbamoyl chloride in a laboratory setting?
Methodological Answer: The synthesis typically involves reacting N-ethyl-N-propylamine with phosgene (COCl₂) or safer chlorinating agents like triphosgene or thionyl chloride (SOCl₂). A stepwise approach is recommended:
Aminolysis : React ethylpropylamine with phosgene under anhydrous conditions in an inert solvent (e.g., dichloromethane) at 0–5°C to form the intermediate carbamoyl chloride.
Purification : Remove excess phosgene and byproducts (e.g., HCl) via vacuum distillation or column chromatography.
Safety : Use Schlenk lines or gloveboxes to minimize exposure to toxic gases. Monitor reaction progress via FT-IR (disappearance of N–H stretch at ~3300 cm⁻¹) .
Q. How should researchers safely handle and store this compound to prevent hazardous reactions?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, respirators) and work in a fume hood. Avoid contact with moisture, alcohols, or amines, as rapid hydrolysis/exothermic reactions may occur.
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at –20°C. Include desiccants (silica gel) to prevent hydrolysis.
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal. Documented reactivity hazards include exothermic decomposition upon contact with water .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How does the reactivity of this compound compare with other carbamoyl chlorides in nucleophilic acyl substitution reactions?
Methodological Answer: The ethyl and propyl substituents influence reactivity via steric and electronic effects:
- Steric Hindrance : Bulkier substituents reduce reaction rates with nucleophiles (e.g., amines, alcohols). Compare kinetics with N-methyl derivatives using stopped-flow techniques.
- Electronic Effects : Electron-donating alkyl groups decrease electrophilicity of the carbonyl carbon. Use Hammett plots to quantify substituent effects.
- Case Study : In peptide coupling, this compound shows slower acylation than N,N-dimethylcarbamoyl chloride but higher selectivity due to reduced side reactions .
Q. What strategies can mitigate competing side reactions when using this compound in multi-step organic syntheses?
Methodological Answer:
- Temperature Control : Maintain low temperatures (–10°C) during acylations to suppress hydrolysis.
- Protecting Groups : Temporarily protect reactive sites (e.g., –OH, –NH₂) with tert-butyldimethylsilyl (TBS) or Boc groups.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate desired substitutions while minimizing chloride displacement by weak nucleophiles .
Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., C–Cl bond stability).
- MD Simulations : Simulate hydrolysis in explicit solvent models (e.g., water/acetonitrile) to identify degradation pathways.
- QSPR Models : Correlate substituent effects (Taft steric parameters) with experimental reaction rates .
Data Analysis & Experimental Design
Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying conditions?
Methodological Answer:
- DOE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify critical factors via response surface methodology.
- Control Experiments : Replicate reactions under anhydrous vs. humid conditions to isolate moisture sensitivity as a variable.
- Statistical Analysis : Apply ANOVA to determine if yield differences are significant (p < 0.05). For example, yields drop by 20–30% in humid environments .
Q. What spectroscopic markers indicate decomposition of this compound during storage?
Methodological Answer:
- FT-IR : Emergence of O–H stretches (~3200–3600 cm⁻¹) indicates hydrolysis to the carboxylic acid.
- ¹H NMR : New peaks at δ ~5.5 ppm (COOH) and δ ~1.2 ppm (ethanol/propanol byproducts) confirm degradation.
- TGA/DSC : Exothermic peaks above 50°C signal thermal instability .
Tables of Key Data
Q. Table 1: Physicochemical Properties of N-Ethyl-N-propylcarbamoyl Chloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO | |
| Molecular Weight | 149.62 g/mol | |
| CAS RN | 98456-61-2 | |
| Boiling Point | ~120–130°C (est.) | |
| Solubility | Miscible in DCM, THF; insoluble in water |
Q. Table 2: Comparison of Reactivity in Carbamoyl Chlorides
| Compound | Relative Reaction Rate (vs. PhCOCl) | Key Application |
|---|---|---|
| N-Ethyl-N-propylcarbamoyl chloride | 0.45 | Peptide coupling |
| N,N-Dimethylcarbamoyl chloride | 1.00 | Polymer synthesis |
| N-Phenylcarbamoyl chloride | 0.20 | Urea derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
